molecular formula C6H13NO3S B12845111 (1-Ethylsulfonylazetidin-3-yl)methanol

(1-Ethylsulfonylazetidin-3-yl)methanol

Cat. No.: B12845111
M. Wt: 179.24 g/mol
InChI Key: HLSTZVKEIZNXGT-UHFFFAOYSA-N
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Description

(1-Ethylsulfonylazetidin-3-yl)methanol is an organic compound with the molecular formula C6H13NO3S It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features an ethylsulfonyl group attached to the nitrogen atom and a hydroxymethyl group at the 3-position of the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethylsulfonylazetidin-3-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with azetidine-3-ol hydrochloride.

    Sulfonylation: Azetidine-3-ol hydrochloride is reacted with ethanesulfonyl chloride to yield 1-ethylsulfonylazetidin-3-ol.

    Oxidation: The 1-ethylsulfonylazetidin-3-ol is then oxidized to 1-ethylsulfonylazetidin-3-one using an oxidizing agent such as TCCA (trichloroisocyanuric acid) in the presence of a catalytic oxammonium reagent.

    Reduction: Finally, the 1-ethylsulfonylazetidin-3-one is reduced to this compound

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

(1-Ethylsulfonylazetidin-3-yl)methanol undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Ethylsulfonylazetidin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group at the 3-position allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

(1-ethylsulfonylazetidin-3-yl)methanol

InChI

InChI=1S/C6H13NO3S/c1-2-11(9,10)7-3-6(4-7)5-8/h6,8H,2-5H2,1H3

InChI Key

HLSTZVKEIZNXGT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CC(C1)CO

Origin of Product

United States

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